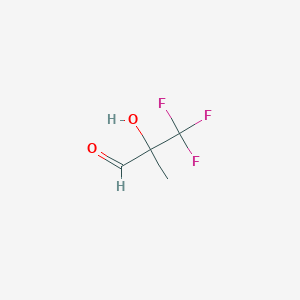

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal

Übersicht

Beschreibung

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a useful research compound. Its molecular formula is C4H5F3O2 and its molecular weight is 142.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Mode of Action

The amidase interacts with this compound by catalyzing the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . The enzyme activity is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathway involving the hydrolysis of C–N bonds of various amides . This results in the production of corresponding carboxylic acids and ammonia .

Pharmacokinetics

The amidase from burkholderia phytofirmans exhibits extreme thermostability with a half-life of 4793 h at 80 °C , suggesting that the compound may have a prolonged effect in the body.

Result of Action

The action of this compound results in the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of cobalt ions . The amidase’s activity increases significantly in the presence of 1 mM Co2+ , and it exhibits extreme thermostability, even at high temperatures .

Biochemische Analyse

Biochemical Properties

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal plays a crucial role in biochemical reactions, particularly in the synthesis of chiral building blocks for pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia. For instance, the enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 has been shown to efficiently catalyze the conversion of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to this compound . This interaction highlights the compound’s role in enzymatic reactions and its potential for industrial applications.

Cellular Effects

This compound has various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways involved in cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other biomolecules essential for cellular function . These effects underscore the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been shown to interact with amidases, resulting in the hydrolysis of amides to carboxylic acids and ammonia . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions highlight the compound’s versatility and potential for various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism . These findings emphasize the importance of considering temporal factors when using the compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the need for careful consideration of dosage when using the compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by specific enzymes, leading to the production of metabolites that can further participate in biochemical reactions . Additionally, it can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions underscore the compound’s role in metabolic processes and its potential for studying metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, the compound can bind to transporters that facilitate its uptake into cells, where it can then interact with various biomolecules

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound can be localized to the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, it can be targeted to other cellular compartments, such as the nucleus or mitochondria, depending on its specific interactions and modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.

Biologische Aktivität

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. The trifluoromethyl group is known for its unique electronic properties, which can enhance the biological activity of organic compounds. This article explores the biological activity of this compound, including its synthesis, enzymatic interactions, and potential therapeutic applications.

The molecular formula for this compound is . The presence of the trifluoromethyl group contributes to its hydrophobicity and potential for selective interactions with biological targets. This compound is often studied in the context of enzyme-substrate interactions and its role as an intermediate in various synthetic pathways.

Biological Activity

1. Enzymatic Interactions

Recent studies have identified enzymes capable of acting on this compound. For instance, a novel S-enantiomer selective amidase was purified from Arthrobacter sp. S-2, demonstrating significant activity towards this compound. The enzyme showed high substrate tolerance and specificity, indicating that this compound can be effectively utilized in biocatalytic processes .

2. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of these compounds, potentially increasing their ability to penetrate bacterial membranes. This characteristic makes them candidates for further development as antimicrobial agents .

3. Therapeutic Applications

The compound has been explored as an intermediate in the synthesis of various therapeutic agents. For example, it serves as a precursor in the preparation of amides that show biological activity against specific targets such as enzymes involved in metabolic pathways .

Case Studies

Case Study 1: Enzyme Characterization

A study characterized an amidase from Burkholderia phytofirmans, which efficiently catalyzed the conversion of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide into its corresponding acid form. The enzyme displayed remarkable thermostability and high catalytic efficiency under various conditions .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of fluorinated compounds, this compound derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that these derivatives had lower minimum inhibitory concentrations (MICs) compared to non-fluorinated analogs, suggesting enhanced efficacy due to the trifluoromethyl substitution .

Data Tables

| Compound | Source Organism | Activity | Remarks |

|---|---|---|---|

| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | Arthrobacter sp. S-2 | S-enantiomer selective amidase | High substrate tolerance |

| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | Burkholderia phytofirmans | Efficient biocatalysis | Extreme thermostability |

| Derivatives of this compound | Various bacterial strains | Antimicrobial activity | Lower MIC compared to analogs |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibitors of Enzymatic Activity

Research has demonstrated that derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropanal can act as inhibitors of pyruvate dehydrogenase kinase (PDK), an enzyme involved in metabolic regulation. PDK inhibitors are of significant interest due to their potential role in treating metabolic disorders such as diabetes and cancer. A study highlighted the efficacy of secondary amides derived from this compound in inhibiting PDK activity, suggesting a pathway for developing new therapeutic agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic formylation reactions allows for the creation of complex structures that can be further modified into pharmaceuticals. For instance, the synthesis of α-hydroxy-α-trifluoromethyl carboxylic acids from this compound provides valuable intermediates for drug development .

Agrochemicals

Pesticide Development

The trifluoromethyl group enhances the biological activity of agrochemicals by improving their lipophilicity and metabolic stability. Compounds derived from this compound have been explored for use in pesticide formulations. These derivatives can exhibit increased potency against pests while minimizing environmental impact due to their targeted action .

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for creating fluorinated polymers with enhanced thermal and chemical resistance. Such materials are suitable for applications in electronics and coatings where durability and stability are paramount .

Analytical Chemistry

Reagent in Organic Synthesis

In analytical chemistry, this compound is utilized as a reagent for synthesizing various organic compounds. Its reactivity allows it to participate in diverse chemical transformations, making it a versatile building block in organic synthesis .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-3(9,2-8)4(5,6)7/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNASLNKABPJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.